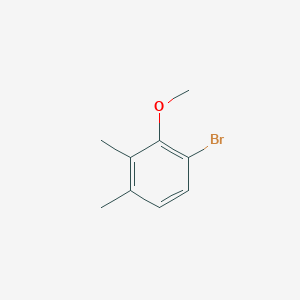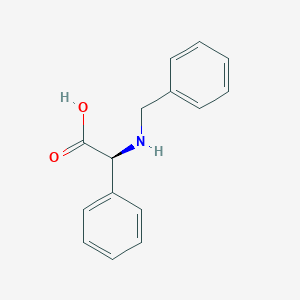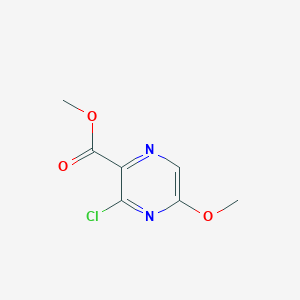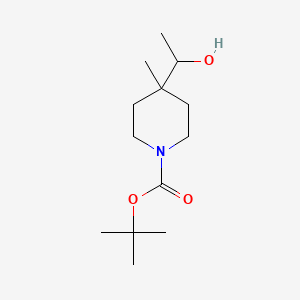
Tert-butyl 4-(1-hydroxyethyl)-4-methylpiperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 4-(1-hydroxyethyl)-4-methylpiperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl group, a hydroxyethyl group, and a carboxylate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(1-hydroxyethyl)-4-methylpiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The tert-butyl group, hydroxyethyl group, and carboxylate ester are introduced through a series of substitution reactions. Common reagents used in these reactions include tert-butyl chloride, ethylene oxide, and tert-butyl chloroformate.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as increased efficiency, better control over reaction conditions, and scalability .
化学反应分析
Types of Reactions
Tert-butyl 4-(1-hydroxyethyl)-4-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group results in the formation of a carbonyl compound, while reduction of the carbonyl group regenerates the hydroxyethyl group.
科学研究应用
Tert-butyl 4-(1-hydroxyethyl)-4-methylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of tert-butyl 4-(1-hydroxyethyl)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors and enzymes. These interactions can modulate the activity of biological pathways, leading to various effects.
相似化合物的比较
Similar Compounds
Tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate: This compound has a similar piperidine ring structure but with different substituents.
Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another compound with a tert-butyl group and a carboxylate ester, but with an indole ring instead of a piperidine ring.
Uniqueness
Tert-butyl 4-(1-hydroxyethyl)-4-methylpiperidine-1-carboxylate is unique due to its specific combination of substituents on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
属性
分子式 |
C13H25NO3 |
|---|---|
分子量 |
243.34 g/mol |
IUPAC 名称 |
tert-butyl 4-(1-hydroxyethyl)-4-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H25NO3/c1-10(15)13(5)6-8-14(9-7-13)11(16)17-12(2,3)4/h10,15H,6-9H2,1-5H3 |
InChI 键 |
VESMZSQAUWDGCU-UHFFFAOYSA-N |
规范 SMILES |
CC(C1(CCN(CC1)C(=O)OC(C)(C)C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![disodium [5-(4-Amino-2-oxo-1-pyrimidinyl)-3,4-dihydroxy-2-oxolanyl]methyl dihydrogen phosphate](/img/structure/B13918957.png)
![Benzyl (8-aminobicyclo[3.2.1]octan-3-YL)carbamate](/img/structure/B13918961.png)
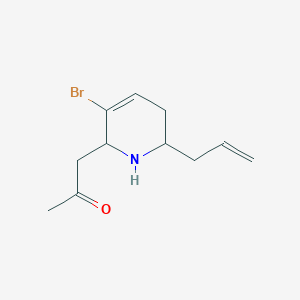
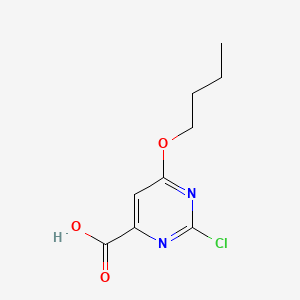
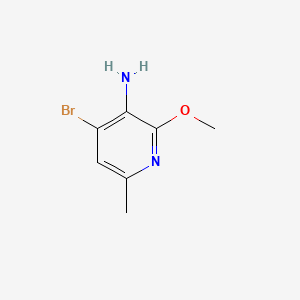
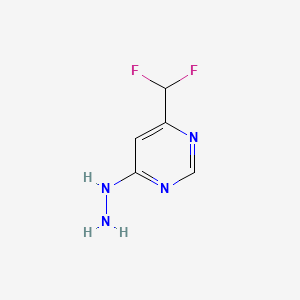

![5-Bromobenzo[D]isothiazole-7-carboxylic acid](/img/structure/B13918993.png)
![1-(Pyridin-2-yl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13918998.png)

